![molecular formula C12H15N7O2 B2759251 N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 1396686-15-9](/img/structure/B2759251.png)
N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MPTA belongs to a class of compounds known as kinase inhibitors, which are molecules that inhibit the activity of enzymes called kinases. Kinases play a crucial role in various cellular processes, including cell growth, proliferation, and differentiation. Therefore, the inhibition of kinases by compounds like MPTA can have significant implications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Some novel derivatives, including N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide, have been synthesized and investigated for their antimicrobial activity. These compounds have shown potential against selected bacterial and fungal strains, indicating their potential as antimicrobial agents. The structures of these compounds were confirmed using spectroscopic techniques, such as 1H NMR, infrared, and mass spectrometry, establishing a foundation for further exploration in the realm of antimicrobial research (J.J. Majithiya & B. Bheshdadia, 2022).
Antibacterial and Antifungal Evaluation
Further research into 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides has highlighted their significant antibacterial and antifungal activities. These compounds were synthesized and evaluated in vitro, showing excellent antibacterial activity against beta-Hemolytic streptococcus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas, and antifungal activity against Aspergillus flavus, Microsporum gypsum, Mucor, and Rhizopus (V. Kanagarajan, J. Thanusu, & M. Gopalakrishnan, 2010).
Synthesis and Characterization
The design and synthesis of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides have been documented, providing insights into the chemical properties and potential applications of these compounds. The synthesis process involves condensation reactions, highlighting the chemical versatility and potential for further functionalization of N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide derivatives (V. Kanagarajan, J. Thanusu, & M. Gopalakrishnan, 2010).
Chemotherapeutic Value
An efficient synthetic route has been developed to explore a wide variety of 1H-1,2,3-triazol-1-yl-N-(4-phenylpyrimidin-2-yl)acetamide derivatives. This work highlights the chemotherapeutic value of morpholino-pyrimidine derivatives, suggesting their potential in treating a wide class of diseases, including cancer, bacterial, fungal, and malarial diseases. The structural elucidation of these derivatives was completed using spectroscopic techniques, emphasizing their broad application in pharmaceutical research (Sachin M. Sitapara, J. H. Pandya, & C. Pashavan, 2022).
Anticonvulsant Agents
Research into benzothiazole derivatives has unveiled N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides as promising anticonvulsant leads. This highlights the potential of incorporating the morpholino group into compounds aimed at central nervous system disorders. In vivo and in silico evaluations suggest these compounds' suitability as anticonvulsant agents with favorable drug-likeness and pharmacokinetic profiles (M. Amir, Sabaa Asif, Israr Ali, & M. Hassan, 2011).
Eigenschaften
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O2/c20-12(6-19-9-13-7-16-19)17-10-5-11(15-8-14-10)18-1-3-21-4-2-18/h5,7-9H,1-4,6H2,(H,14,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCJYWHSSUUMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.